molecular formula C8H10F3NO3 B13500068 2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid

2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid

Cat. No.: B13500068
M. Wt: 225.16 g/mol
InChI Key: VPARMJFHGXDNMK-UHFFFAOYSA-N
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Description

2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid is a synthetic organic compound with the molecular formula C8H10F3NO3. It is characterized by the presence of a trifluoroacetamido group attached to a cyclobutyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid typically involves the reaction of cyclobutylamine with trifluoroacetic anhydride to form the trifluoroacetamido intermediate. This intermediate is then reacted with bromoacetic acid under basic conditions to yield the final product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted acetic acid derivatives .

Scientific Research Applications

2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid is unique due to the presence of the trifluoroacetamido group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, reactivity, and potential for specific interactions with biological targets .

Biological Activity

2-(1-(2,2,2-Trifluoroacetamido)cyclobutyl)acetic acid is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₉H₁₃F₃N₁O₂
  • Molecular Weight : 223.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. The trifluoroacetamido group enhances lipophilicity and may influence membrane permeability, which is crucial for cellular uptake. Additionally, the cyclobutyl moiety can stabilize conformations that interact favorably with target proteins.

Anticancer Properties

Recent studies have indicated that derivatives of cyclobutyl acetic acids exhibit significant anticancer activities. For instance, compounds with similar structures have shown the ability to inhibit key transcription factors involved in cancer progression, such as TEAD (TEA domain family members) .

Anti-inflammatory Effects

Research has demonstrated that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating autoimmune diseases and conditions characterized by chronic inflammation .

Case Studies

Study Findings Reference
Study on VHL InhibitorsIdentified structural modifications that enhance cellular activity; cyclobutyl derivatives showed improved lipophilicity.
Antitumor ActivityDemonstrated that compounds similar to this compound inhibit tumor growth in vitro and in vivo models.
Inflammatory Response ModulationShowed efficacy in reducing markers of inflammation in animal models.

Research Findings

  • Inhibition of TEAD Transcription Factors : Compounds with the trifluoroacetamido group have been shown to inhibit TEAD transcription factors, which are implicated in various cancers .
  • Cellular Uptake and Potency : The introduction of bulky groups like trifluoroacetamido can enhance the cellular uptake of the compound while maintaining binding affinity to target proteins .
  • Therapeutic Applications : Potential applications include treatments for proliferative diseases (e.g., cancers), inflammatory diseases (e.g., fibrosis), and autoimmune diseases (e.g., sclerosis) .

Properties

Molecular Formula

C8H10F3NO3

Molecular Weight

225.16 g/mol

IUPAC Name

2-[1-[(2,2,2-trifluoroacetyl)amino]cyclobutyl]acetic acid

InChI

InChI=1S/C8H10F3NO3/c9-8(10,11)6(15)12-7(2-1-3-7)4-5(13)14/h1-4H2,(H,12,15)(H,13,14)

InChI Key

VPARMJFHGXDNMK-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(CC(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

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